molecular formula C15H21ClN2O2S B14122024 3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B14122024
M. Wt: 328.9 g/mol
InChI Key: QDDCFLYYTLGXHL-UHFFFAOYSA-N
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Description

3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group and a pyrrolidine ring

Preparation Methods

The synthesis of 3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the reaction of 6-chloro-pyridin-3-ylmethylsulfanyl with pyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester include:

    6-Chloro-pyridin-3-ylmethylsulfanyl derivatives: These compounds have similar structures but may differ in the substituents on the pyrrolidine ring.

    Pyrrolidine-1-carboxylic acid esters: These compounds share the pyrrolidine-1-carboxylic acid ester moiety but may have different substituents on the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21ClN2O2S

Molecular Weight

328.9 g/mol

IUPAC Name

tert-butyl 3-[(6-chloropyridin-3-yl)methylsulfanyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O2S/c1-15(2,3)20-14(19)18-7-6-12(9-18)21-10-11-4-5-13(16)17-8-11/h4-5,8,12H,6-7,9-10H2,1-3H3

InChI Key

QDDCFLYYTLGXHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=C(C=C2)Cl

Origin of Product

United States

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